The synthesis of antithrombin III Northwick Park involves the transcription and translation of the antithrombin III gene located on chromosome 1. The mutation responsible for this variant has been identified as a single nucleotide change that can arise from either two nucleotide substitutions or one single nucleotide substitution at codon 393 .
To study this variant, researchers have synthesized specific oligonucleotides targeting the mutation. These oligonucleotides facilitate the detection of the genetic defect through hybridization techniques, providing insights into the molecular basis of the variant and its implications for thrombin inhibition .
Antithrombin III Northwick Park exhibits a structure similar to that of normal antithrombin III, characterized by a single-chain glycoprotein configuration. The molecular weight of the inactive complex associated with this variant is approximately 120,000 daltons, which can be reduced to about 60,000 daltons through dithiothreitol treatment, indicating disulfide bridging between polypeptide chains .
The reaction can be described as follows:
This process highlights how structural changes in antithrombin III can significantly affect its biochemical reactivity and functionality.
The mechanism by which antithrombin III Northwick Park exerts its inhibitory effects involves several steps:
Due to the mutation present in the Northwick Park variant, these interactions are less efficient than those seen with normal antithrombin III .
Antithrombin III Northwick Park shares many physical and chemical properties with normal antithrombin III but exhibits notable differences due to its mutation:
These properties are essential for understanding how this variant behaves in physiological conditions and its implications for thrombotic disorders .
Antithrombin III Northwick Park has significant implications in clinical settings:
Antithrombin III Northwick Park arises from a single-nucleotide substitution in the SERPINC1 gene at codon 393, where a cytosine-to-thymine transition transforms the normal CGT triplet to TGT. This mutation was definitively characterized using synthetic 22-base oligonucleotide probes designed for allele-specific hybridization. The oligonucleotides discriminated between wild-type and mutant sequences, confirming the CGT→TGT substitution as the molecular defect underlying this variant. This method proved critical for family studies where traditional restriction fragment length polymorphism (RFLP) analysis lacked informative markers [1] [3].
The CGT→TGT mutation results in the replacement of arginine (Arg) by cysteine (Cys) at residue 393 (p.Arg393Cys) within the reactive site of antithrombin. Position 393 is evolutionarily conserved and critical for antithrombin’s inhibitory function. The introduction of cysteine introduces a reactive sulfhydryl group (–SH) absent in the wild-type protein, fundamentally altering its biochemical behavior and facilitating abnormal disulfide bond formation with plasma components [4] [5].
Table 1: Genetic and Amino Acid Substitution Profile
Variant Name | Codon Change | Nucleotide Change | Amino Acid Substitution |
---|---|---|---|
Antithrombin Northwick Park | 393 | CGT → TGT | Arg393Cys |
Antithrombin Glasgow | 393 | CGT → CAT | Arg393His |
Antithrombin Charleville | - | - | Ala384Pro |
The Arg393Cys substitution occurs in the reactive center loop (RCL), the region responsible for docking and inhibiting target serine proteases like thrombin. Structural analyses reveal that replacement of the positively charged arginine with cysteine:
This functional dissociation establishes Arg393 as critical for protease inhibition but dispensable for heparin binding.
The cysteine residue at position 393 mediates the formation of an inactive high-molecular-weight (HMW) complex (~120 kDa) in plasma:
Table 2: Biochemical Characteristics of Antithrombin III Northwick Park
Property | Wild-Type Antithrombin | Antithrombin Northwick Park | Detection Method |
---|---|---|---|
Molecular Weight (Native) | ~58 kDa | ~120 kDa (Complex) | Size-exclusion chromatography |
Heparin Affinity | Normal | Slightly increased | Heparin-Sepharose elution |
Heparin Cofactor Activity | 100% | 41-67% | Chromogenic substrate assay |
Progressive Antithrombin | 100% | 44-62% | Thrombin inhibition assay |
Immunoreactive Level | 100% | 91-162% | Immunoelectrophoresis |
The Arg393Cys mutation exemplifies a Type IIb (Reactive Site) deficiency:
Antithrombin Northwick Park highlights the critical role of Arg393:
These variants underscore Arg393 as a hotspot for mutations disrupting antithrombin’s reactive center.
Table 3: Key Antithrombin Variants Affecting the Reactive Site
Variant | Amino Acid Change | Functional Defect | Heparin Binding | Complex Formation |
---|---|---|---|---|
Northwick Park (393) | Arg393Cys | Loss of thrombin inhibition | Preserved (↑ affinity) | ~120 kDa disulfide complex |
Glasgow (393) | Arg393His | Loss of thrombin inhibition | Preserved | Not reported |
Charleville | Ala384Pro | Impaired thrombin complex stability | Preserved | None |
Stockholm (392) | Gly392Asp | Defective thrombin inhibition | Preserved | None |
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